molecular formula C11H15N B112086 3-Benzylpyrrolidine CAS No. 170304-83-3

3-Benzylpyrrolidine

Cat. No. B112086
M. Wt: 161.24 g/mol
InChI Key: HFBLCYZEOGXHDP-UHFFFAOYSA-N
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Description

3-Benzylpyrrolidine is a chemical compound with the CAS Number: 170304-83-3 . It has a molecular weight of 161.25 and is typically in liquid form .


Synthesis Analysis

While specific synthesis methods for 3-Benzylpyrrolidine were not found in the search results, a review paper on Pyrrolidine in Drug Discovery discusses synthetic strategies used for pyrrolidine derivatives . These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The InChI Code for 3-Benzylpyrrolidine is 1S/C11H15N/c1-2-4-10(5-3-1)8-11-6-7-12-9-11/h1-5,11-12H,6-9H2 . This indicates that the compound has a benzyl group attached to a pyrrolidine ring.


Physical And Chemical Properties Analysis

3-Benzylpyrrolidine is a liquid with a molecular weight of 161.25 .

Scientific Research Applications

Calcium-Sensing Receptor Antagonists

3-Benzylpyrrolidine derivatives have been identified as effective calcium-sensing receptor (CaR) antagonists. A study by Yang et al. (2005) found that substituted 2-benzylpyrrolidines, similar to 3-benzylpyrrolidine, can replace 1,1-dimethyl-2-naphthalen-2-yl-ethylamine in calcilytic compounds, showing similar potency and improved hERG profiles (Yang et al., 2005).

Drug Precursors

3-Benzylpyrrolidine derivatives, such as (3S)-1-benzylpyrrolidin-3-ol, are important drug precursors. Aga et al. (2013) described a scalable method for producing this compound from the alkaloid (−)-vasicine, highlighting its utility in medicinal chemistry (Aga et al., 2013).

Catalytic Arylation

Sezen and Sames (2005) developed a method for the selective arylation of N-phenylpyrrolidine, which includes derivatives like 3-benzylpyrrolidine, enabling direct and selective arylation of sp3 C-H bonds without a directing group (Sezen & Sames, 2005).

Synthesis of Aminopyrrolidines

Jean et al. (2001) reported a convenient method for synthesizing 1-Benzyl 3-aminopyrrolidine, an analog of 3-benzylpyrrolidine, under aqueous conditions, demonstrating the versatility of this compound in organic synthesis (Jean et al., 2001).

Nanoporous Material Synthesis

Gómez-Hortigüela et al. (2009) explored the use of benzylpyrrolidine derivatives in the synthesis of nanoporous aluminophosphate frameworks, demonstrating their role as structure-directing agents (Gómez-Hortigüela et al., 2009).

Biocatalysis

Li et al. (2001) investigated the use of N-benzylpyrrolidine in biocatalysis, specifically in the regio- and stereoselective hydroxylation of nonactivated carbon atoms, highlighting its potential in biochemical processes (Li et al., 2001).

Molecular Dynamics and Computational Studies

Several studies, including those by Gimbert et al. (2017) and Gómez-Hortigüela et al. (2004), have used 3-benzylpyrrolidine derivatives in computational and molecular dynamics studies to understand the structure-directing effects in microporous material synthesis (Gimbert et al., 2017), (Gómez-Hortigüela et al., 2004).

Drug Development

Arora et al. (2005) found that N-[(3S)-1-benzylpyrrolidin-3-yl]-(2-thienyl)benzamides, structurally related to 3-benzylpyrrolidine, have high affinity for human D(4) and 5-HT(2A) receptors, indicating their potential in drug development (Arora et al., 2005).

Safety And Hazards

Specific safety and hazard information for 3-Benzylpyrrolidine was not found in the search results. For detailed safety information, it is recommended to refer to the Safety Data Sheet (SDS) of the compound .

Future Directions

The review paper on Pyrrolidine in Drug Discovery suggests that the pyrrolidine ring, such as in 3-Benzylpyrrolidine, is a versatile scaffold for the design of new compounds with different biological profiles . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates . This suggests potential future directions in the design and synthesis of new pyrrolidine compounds for drug discovery .

properties

IUPAC Name

3-benzylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-2-4-10(5-3-1)8-11-6-7-12-9-11/h1-5,11-12H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFBLCYZEOGXHDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30397011
Record name 3-Benzylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzylpyrrolidine

CAS RN

170304-83-3
Record name 3-Benzylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Benzylpyrrolidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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